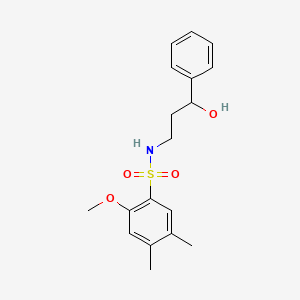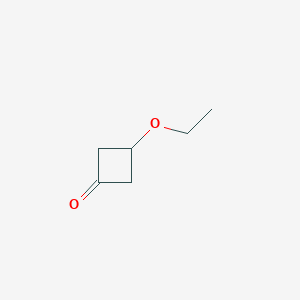
3-Ethoxycyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 3-Ethoxycyclobutan-1-one can be represented by the Inchi Code: 1S/C6H10O2/c1-2-8-6-3-5(7)4-6/h6H,2-4H2,1H3 . The molecular structure analysis of this compound can be performed using various techniques such as X-ray diffraction, MicroED, and SC-XRD .Physical And Chemical Properties Analysis
3-Ethoxycyclobutan-1-one is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用
Cycloaddition Reactions
3-Ethoxycyclobutanones have been used in various cycloaddition reactions. For example, they react with silyl enol ethers to give formal [4+2] cycloadducts, 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives, using ethylaluminum dichloride as a Lewis acid, allowing for the stereoselective preparation of highly oxygenated cyclohexanone derivatives (Matsuo, Negishi, & Ishibashi, 2009). Additionally, these compounds react with pyridines, quinolines, and isoquinolines to form formal [4+2] cycloadducts, 9a-hydro-2H-quinolizin-2-one derivatives, in a stereoselective manner using Me3SiOTf in acetonitrile (Onnagawa, Shima, Yoshimura, & Matsuo, 2016).
Synthesis and Ring Enlargement
2-Ethoxycarbonyl-1-silacyclobutanes, synthesized from α-(di-tert-butylsilyl)-α-diazoacetates, undergo smooth thermal ring-expansion to form 6-ethoxy-1-oxa-2-silacyclohex-5-enes (Maas & Bender, 2000).
Antimicrobial Activity
Compounds derived from 3-ethoxycyclobutanones have shown antimicrobial activities. Schiff base ligands containing cyclobutane and thiazole rings and their complexes with CoII, CuII, NiII, and ZnII demonstrated activity against various microorganisms (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002). Another study found similar antimicrobial activities in Schiff bases derived from 2,4-disubstituted thiazoles and cyclobutane rings (Yilmaz & Cukurovalı, 2003).
Catalysis
Tin(IV) chloride catalyzes cycloaddition reactions between various 3-ethoxycyclobutanones and allyltrialkylsilanes, leading to the formation of 3-ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-ones (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).
Biological Activity
2-Ethoxymethylene-3-oxobutanenitrile, a trifunctional reagent, shows biological activity against bacteria, filamentous fungi, and tumor cells, but not yeasts (Černuchová, Vo‐Thanh, Milata, Loupy, Jantová, & Theiszová, 2005).
Intermolecular [4 + 2] Cycloaddition
3-Alkoxycyclobutanones participate in intermolecular [4 + 2] cycloadditions with aldehydes or ketones, activated by boron trifluoride etherate, to afford diastereoselective 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008).
Glucagon-like Peptide-1 (GLP-1) Receptor Agonists
Cyclobutane derivatives, including 3-ethoxycyclobutanones, have been identified as novel nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, with potential therapeutic applications (Liu et al., 2012).
Synthesis of 2-Monoalkyl or 2-Monoaryl-3-Ethoxycyclobutanones
An optimized method for the preparation of various 2-monosubstituted 3-ethoxycyclobutanones has been developed, offering efficient synthesis routes (Matsuo, Okuno, Takeuchi, Kawano, & Ishibashi, 2010).
Synthesis of Heterocycles
An efficient approach towards the synthesis of bioactive pyridine-containing fused heterocycles using 3-ethoxycyclobutanones has been reported, enabling the creation of a wide range of heterocyclic compounds (Lin, Yang, Pan, & Rao, 2016).
Safety And Hazards
The safety information for 3-Ethoxycyclobutan-1-one includes several hazard statements: H226, H315, H319, H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-ethoxycyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-8-6-3-5(7)4-6/h6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHZHHKPKYYHKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxycyclobutan-1-one | |
CAS RN |
30830-26-3 |
Source


|
| Record name | 3-ethoxycyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

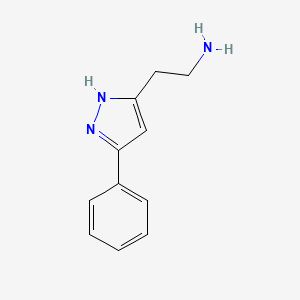
![7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
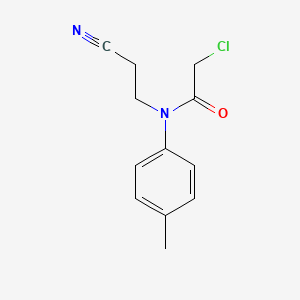
![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2365345.png)
![4-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide](/img/structure/B2365346.png)
![2-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B2365347.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)
![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)
![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)
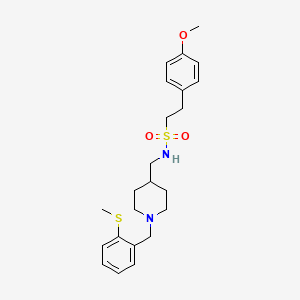
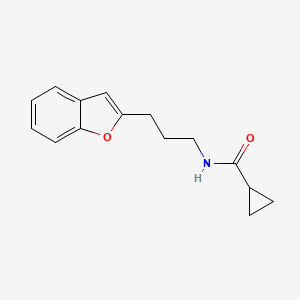
![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)
